5-[(furan-2-yl)(4-methylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
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Overview
Description
5-[(furan-2-yl)(4-methylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex heterocyclic compound that incorporates multiple functional groups, including furan, piperazine, triazole, and thiazole. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(furan-2-yl)(4-methylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of hydrazine derivatives with carbon disulfide, followed by reaction with an appropriate alkylating agent.
Introduction of the Thiazole Ring: The thiazole ring can be introduced by reacting the triazole intermediate with a thiourea derivative under acidic conditions.
Attachment of the Furan and Piperazine Groups: The furan and piperazine groups can be introduced through nucleophilic substitution reactions, where the furan ring is typically attached via a halomethyl intermediate, and the piperazine ring is introduced through a Mannich reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-[(furan-2-yl)(4-methylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole and thiazole rings can be reduced under specific conditions to form dihydro derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydro derivatives of the triazole and thiazole rings.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
5-[(furan-2-yl)(4-methylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(furan-2-yl)(4-methylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is not fully understood, but it is believed to involve interactions with various molecular targets, including enzymes and receptors. The compound’s multiple functional groups allow it to bind to different sites, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
Triazole Derivatives: Compounds such as fluconazole and voriconazole, which are known for their antifungal properties.
Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and sulfathiazole, which have various biological activities.
Uniqueness
5-[(furan-2-yl)(4-methylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is unique due to its combination of multiple heterocyclic rings and functional groups, which confer a wide range of potential biological activities and applications. This structural complexity makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
5-[furan-2-yl-(4-methylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c1-17-4-6-18(7-5-17)11(10-3-2-8-21-10)12-13(20)19-14(22-12)15-9-16-19/h2-3,8-9,11,20H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEJVAAOVBRYAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=CO2)C3=C(N4C(=NC=N4)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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